molecular formula C10H15N3O B14838505 5-Cyclopropoxy-N2,N2-dimethylpyridine-2,6-diamine

5-Cyclopropoxy-N2,N2-dimethylpyridine-2,6-diamine

Cat. No.: B14838505
M. Wt: 193.25 g/mol
InChI Key: RZCMSCPYOJBOAV-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-2-N,2-N-dimethylpyridine-2,6-diamine is an organic compound with the molecular formula C10H15N3O and a molecular weight of 193.249 g/mol This compound is characterized by the presence of a cyclopropoxy group attached to a pyridine ring, along with two dimethylamine groups at the 2 and 6 positions of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-2-N,2-N-dimethylpyridine-2,6-diamine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.

    Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through a nucleophilic substitution reaction using cyclopropyl alcohol and an appropriate leaving group.

Industrial Production Methods

Industrial production of 5-Cyclopropoxy-2-N,2-N-dimethylpyridine-2,6-diamine may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-2-N,2-N-dimethylpyridine-2,6-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy or dimethylamine groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Dimethylamine in the presence of a suitable leaving group and solvent.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2-N,2-N-dimethylpyridine-2,6-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Alteration of Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylpyridine: Lacks the cyclopropoxy group but has similar dimethylamine groups.

    Cyclopropylamine: Contains the cyclopropyl group but lacks the pyridine ring and dimethylamine groups.

    Pyridine-2,6-diamine: Lacks the cyclopropoxy and dimethyl groups but has a similar pyridine ring structure.

Uniqueness

5-Cyclopropoxy-2-N,2-N-dimethylpyridine-2,6-diamine is unique due to the presence of both the cyclopropoxy group and the dimethylamine groups on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various research applications.

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

3-cyclopropyloxy-6-N,6-N-dimethylpyridine-2,6-diamine

InChI

InChI=1S/C10H15N3O/c1-13(2)9-6-5-8(10(11)12-9)14-7-3-4-7/h5-7H,3-4H2,1-2H3,(H2,11,12)

InChI Key

RZCMSCPYOJBOAV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=C(C=C1)OC2CC2)N

Origin of Product

United States

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